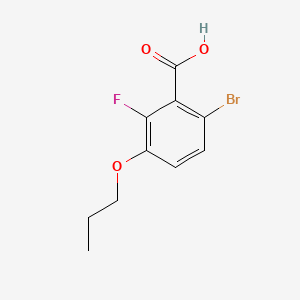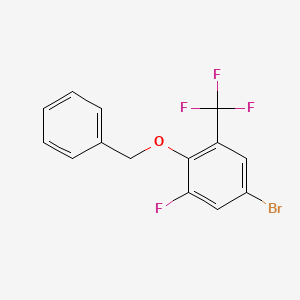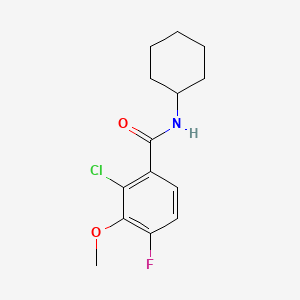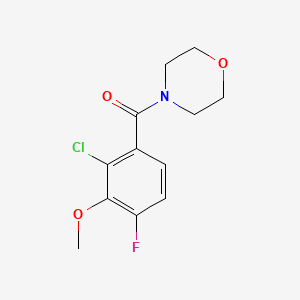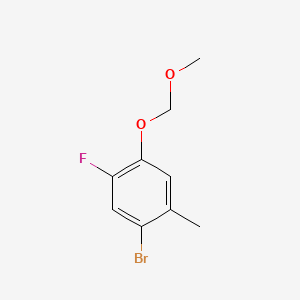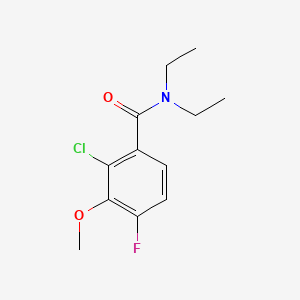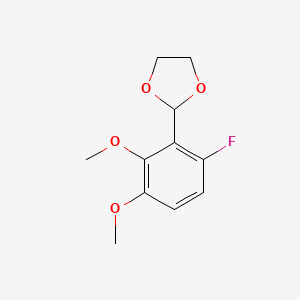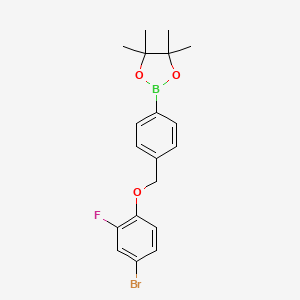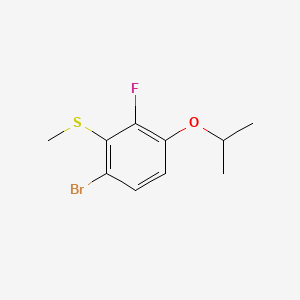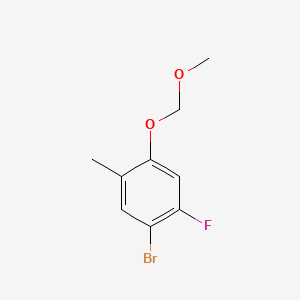
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene (1-BFMM) is a fluorinated aromatic compound that has recently gained attention in the scientific community due to its unique properties. 1-BFMM is a highly versatile compound that can be used in a variety of synthetic and research applications.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene has a wide range of applications in scientific research. It has been used in a variety of organic and inorganic syntheses, such as in the synthesis of heterocycles, polymers, and other compounds. This compound has also been used as a catalyst for certain reactions, such as the Heck reaction. Additionally, this compound has been used as a fluorescent probe for studying the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can form complexes with other molecules. This allows it to bind to molecules such as proteins, which can then be studied using fluorescent probes. Additionally, this compound can act as a catalyst for certain reactions, such as the Heck reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to reduce cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly versatile, making it suitable for a wide range of applications. Additionally, it is non-toxic and has been shown to have a variety of beneficial biochemical and physiological effects. However, this compound is also limited in its use in laboratory experiments, as it has a relatively short shelf life and is relatively expensive to produce.
Direcciones Futuras
The potential future directions of research on 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene are vast. One potential area of research is the development of more efficient synthesis methods. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug development. Finally, further research could be done to investigate the potential applications of this compound in the field of biochemistry, such as its use as a fluorescent probe to study proteins.
Métodos De Síntesis
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene can be synthesized in two different ways, depending on the desired application. The first method is a multi-step synthesis that involves a combination of Grignard reagents, bromination, and oxidation. In this method, a Grignard reagent is reacted with a brominated aromatic compound to form an intermediate, which is then oxidized to form this compound. The second method is a single-step synthesis using a palladium-catalyzed reaction. In this method, an aromatic compound is reacted with a palladium catalyst to form this compound directly.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-7(10)8(11)4-9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIELDUAWUZJZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCOC)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

